tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

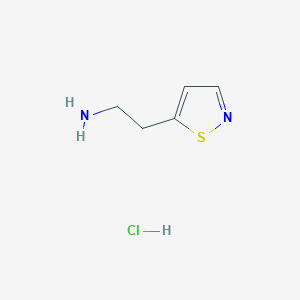

Tert-butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate is a chemical compound with the CAS Number: 1824344-49-1 . It has a molecular weight of 267.33 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C14H21NO4 . The InChI code is 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 267.33 .Aplicaciones Científicas De Investigación

Environmental Impact and Toxicity

Synthetic Phenolic Antioxidants (SPAs), including tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate, are commonly used in various industrial products to delay oxidation and extend shelf life. Research has pointed out the presence of SPAs in different environmental matrices, like indoor dust, outdoor air particulates, sea sediment, and river water. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in human tissues and fluids. Studies indicate potential toxicity effects of SPAs, including hepatic toxicity, endocrine disruption, and carcinogenicity. Therefore, future studies should focus on contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and the development of SPAs with low toxicity and migration potential (Liu & Mabury, 2020).

Decomposition in Environmental Cleanup

The compound's decomposition, especially in the context of environmental pollutants like Methyl tert-Butyl Ether (MTBE), has been a subject of study. Research demonstrates the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting MTBE, a widespread environmental pollutant due to its extensive use as a gasoline oxygenate. This study provides a detailed review of RF plasma reactor applications in the decomposition of air toxics, highlighting the decomposition efficiency and conversion of MTBE into less harmful substances when hydrogen is added in a cold plasma reactor (Hsieh et al., 2011).

Biodegradation in Soil and Groundwater

Another crucial aspect is the biodegradation and fate of gasoline ether oxygenates like Ethyl tert-Butyl Ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified. The review also discusses the transformation products of ETBE biodegradation, including acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and others. Furthermore, it emphasizes the genes facilitating the transformation of ETBE, such as ethB and alkB, coding for enzymes involved in ETBE metabolism. The presence of co-contaminants may either limit or enhance ETBE biodegradation in soil and groundwater, indicating the necessity for further research in this area (Thornton et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIHMMMBXBQYNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]-1H-indole](/img/structure/B2902350.png)

![methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2902353.png)

![N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2902362.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2902363.png)

![2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2902369.png)

![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2902371.png)